An In-depth Technical Guide to 4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS 1116-77-4): A Cornerstone Intermediate in Triptan Synthesis
An In-depth Technical Guide to 4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS 1116-77-4): A Cornerstone Intermediate in Triptan Synthesis
This guide provides a comprehensive technical overview of 4,4-Diethoxy-N,N-dimethyl-1-butanamine, CAS 1116-77-4, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, core applications, and safe handling protocols. The narrative emphasizes the causality behind its utility, particularly its indispensable role as a precursor in the manufacturing of antimigraine pharmaceuticals.
Core Compound Profile and Physicochemical Properties
4,4-Diethoxy-N,N-dimethyl-1-butanamine, also known as 4-Dimethylaminobutyraldehyde diethyl acetal, is a synthetic aliphatic amine and acetal.[1][2] Its molecular structure is uniquely bifunctional, featuring a protected aldehyde (the diethyl acetal) and a tertiary amine (the dimethylamino group). This architecture is the primary reason for its significance as a versatile building block in complex organic synthesis. The acetal group serves as a stable protecting group for the highly reactive aldehyde functionality, allowing for selective reactions at other parts of the molecule before its strategic deprotection and subsequent transformation.
Table 1: Physicochemical and Safety Reference Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1116-77-4 | [1][3] |
| Molecular Formula | C₁₀H₂₃NO₂ | [1][3] |
| Molecular Weight | 189.30 g/mol | [1][3] |
| Appearance | Colorless to light-yellowish liquid | [4] |
| Density | 0.844 g/mL at 25 °C | [2] |
| Boiling Point | 194-195 °C | [2] |
| Flash Point | 69.9 °C (157.8 °F) | |
| Refractive Index | n20/D 1.421 | [2] |
| Storage Temperature | 2°C to 8°C | [1][2] |
| SMILES | CCOC(CCCN(C)C)OCC | [3] |
| InChI Key | QKXMWBLNSPNBEY-UHFFFAOYSA-N |[3] |
Synthesis and Manufacturing Insights
The industrial synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine is a multi-step process that demands precise control over reaction conditions to achieve the high purity required for pharmaceutical applications.[5] A prevalent and effective pathway involves a Grignard reaction.[6][7]
The logic of this approach hinges on creating a nucleophilic carbon source (the Grignard reagent) from a precursor containing the dimethylaminopropyl moiety, which then attacks an electrophilic orthoformate to construct the carbon skeleton and install the diethyl acetal in a single, efficient step.
Visualizing the Synthetic Workflow
The diagram below outlines the critical stages of a common manufacturing process.
Caption: Generalized workflow for the synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine.
Exemplary Synthesis Protocol
This protocol is a representation of the Grignard-based synthesis route.[6][7]
-
Grignard Reagent Preparation:
-
Charge a dry, nitrogen-purged 2L four-necked round bottom flask with magnesium turnings (25 g).
-
Prepare a solution of 3-dimethylamino-1-chloropropane in a suitable solvent like benzene.
-
Add a small portion of the solution and a crystal of iodine to the magnesium to initiate the reaction, evidenced by a vigorous reflux.
-
Once initiated, slowly add the remaining 3-dimethylamino-1-chloropropane solution and triethyl orthoformate (174 g) concurrently over 3-4 hours while maintaining reflux.[6]
-
-
Reaction and Quenching:
-
After the addition is complete, maintain the reflux for an additional period to ensure the reaction goes to completion.
-
Cool the reaction mass to approximately 25°C.
-
-
Workup and Purification:
-
Filter the cooled reaction mixture through a celite pad to remove magnesium salts, washing the cake with fresh solvent.
-
Remove the solvent from the filtrate under atmospheric pressure using a Vigreux column.
-
Distill the residue under a mild vacuum at a temperature below 100°C to recover excess triethyl orthoformate.
-
Finally, distill the remaining residue under vacuum (e.g., 15-20 mmHg) to yield pure 4,4-Diethoxy-N,N-dimethyl-1-butanamine as a colorless liquid.[6] The reported yield for this process is approximately 70-76%.[6]
-
Core Application: Synthesis of Triptan-Class Antimigraine Drugs
The primary and most critical application of 4,4-Diethoxy-N,N-dimethyl-1-butanamine is as a key starting material for N,N-Dimethyltryptamines, which form the core of several 5-HT1D receptor agonists used as antimigraine drugs.[2][4][5][7] These include blockbuster pharmaceuticals like Sumatriptan, Zolmitriptan, Rizatriptan, and Almotriptan.[2][4][5]
The molecule's value lies in its ability to provide the N,N-dimethylamino-butanal fragment after acidic hydrolysis. This aldehyde is then typically reacted with a substituted phenylhydrazine in a Fischer indole synthesis to construct the tryptamine core.
Role as a Strategic Building Block
Caption: Role of 4,4-Diethoxy-N,N-dimethyl-1-butanamine in the synthesis of Triptan APIs.
Chemical Reactivity: The Acetal Hydrolysis
The key chemical transformation that underpins the utility of this compound is the acid-catalyzed hydrolysis of the diethyl acetal to unmask the aldehyde functionality. This reaction is typically performed in situ just before the subsequent condensation step (e.g., Fischer indole synthesis).
Hydrolysis Mechanism
The process involves protonation of an acetal oxygen, followed by the loss of ethanol to form a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by water, and subsequent deprotonation yields the aldehyde and a second molecule of ethanol.
Caption: Simplified mechanism of acid-catalyzed acetal hydrolysis.
Safety, Handling, and Storage
As a laboratory chemical, 4,4-Diethoxy-N,N-dimethyl-1-butanamine requires careful handling to mitigate risks. It is classified as a combustible liquid and, more critically, can cause serious eye damage.[3][8]
Table 2: GHS Hazard and Precautionary Information
| Category | Details | Source(s) |
|---|---|---|
| Pictogram(s) | GHS05 (Corrosion) | |
| Signal Word | Danger | [3] |
| Hazard Statements | H227: Combustible liquidH318: Causes serious eye damageH302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [8] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER/doctor. | |
Protocol for Safe Handling and Storage
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing vapors.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[8] A lab coat is mandatory.
-
Handling: Avoid all contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[8] Keep containers securely sealed when not in use.
-
Storage: Store in a cool, well-ventilated place, adhering to the recommended temperature of 2-8°C.[1][2] Keep away from sources of ignition.
-
Spill Response: In case of a spill, contain and absorb with an inert material (e.g., sand, vermiculite).[8] Avoid breathing vapors. Place waste in a suitable, labeled container for disposal according to local regulations.
Conclusion
4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS 1116-77-4) is more than a mere chemical intermediate; it is an enabling molecule for the pharmaceutical industry. Its carefully designed structure, featuring a masked aldehyde, allows for elegant and efficient synthetic routes to life-changing antimigraine medications. Understanding its synthesis, reactivity, and handling is crucial for any scientist or researcher working in the field of organic synthesis and drug development. The self-validating nature of its synthesis and application—where successful production of high-purity triptans confirms the quality of the intermediate—underscores its trustworthiness and foundational importance.
References
- The Chemistry Behind 4,4-Diethoxy-N,N-dimethyl-1-butanamine: Synthesis and Applications. (n.d.). Google Cloud.
- 4,4-Diethoxy-N,N-dimethyl-1-butanamine | 1116-77-4 | FD180058. (n.d.). Biosynth.
- 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis. (n.d.). ChemicalBook.
- 4,4-Diethoxy-N,N'-dimethylbutan-1-amine Safety Data Sheet. (2023). Apollo Scientific.
- 4,4-diethoxy-N,N-dimethyl-1-butanamine | C10H23NO2 | CID 547078. (n.d.). PubChem.
- 4,4-Diethoxy-N,N-dimethyl-1-butanamine with CAS 1116-77-4. (n.d.). Unilong.
- 4,4-Diethoxy-N,N-dimethyl-1-butanamine. (n.d.). Echemi.
- 4,4-Diethoxy-N,N-dimethyl-1-butanamine. (n.d.). CymitQuimica.
- 4,4-Diethoxy-N,N-dimethyl-1-butanamine Safety Data Sheet. (2025). Sigma-Aldrich.
- 4,4-Dimethoxy-N,N-dimethyl-1-butanamine SDS. (n.d.). Echemi.
- 4,4-Diethoxy-N,N-dimethyl-1-butanamine 1116-77-4. (n.d.). Sigma-Aldrich.
- 4,4-Diethoxy-N,N-dimethyl-1-butanamine | 1116-77-4. (n.d.). ChemicalBook.
Sources
- 1. biosynth.com [biosynth.com]
- 2. 4,4-Diethoxy-N,N-dimethyl-1-butanamine with CAS 1116-77-4 - Chemical Supplier Unilong [unilongindustry.com]
- 3. 4,4-diethoxy-N,N-dimethyl-1-butanamine | C10H23NO2 | CID 547078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]
- 7. 4,4-Diethoxy-N,N-dimethyl-1-butanamine | 1116-77-4 [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
